4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt
Overview
Description
4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt is an organic compound belonging to the class of azo dyes. It is characterized by the presence of a sulfonic acid group attached to a benzene ring, with an azo linkage (-N=N-) connecting the benzene ring to a 4-amino-3-methoxyphenyl group. This compound is commonly used as a dye intermediate and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt typically involves the diazotization of 4-amino-3-methoxyaniline followed by coupling with benzenesulfonic acid. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process starts with the sulfonation of benzene to produce benzenesulfonic acid, followed by diazotization of 4-amino-3-methoxyaniline. The diazonium salt is then coupled with benzenesulfonic acid under controlled conditions to yield the desired product. The final product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds and dyes.
Biology: Employed in the study of enzyme interactions and protein binding due to its azo linkage.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator in various industrial processes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-, monosodium salt involves its interaction with molecular targets through its azo linkage and sulfonic acid group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The azo linkage can undergo reduction, leading to the release of aromatic amines, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt
- 4-Amino-1,1′-azobenzene-3,4′-disulfonic acid monosodium salt
- 2-Amino-5-([4-sulfophenyl]azo)benzenesulfonic acid monosodium salt
Uniqueness
4-Amino-3-methoxyazobene-3'-sulfonic acid sodium salt is unique due to the presence of a methoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its solubility, stability, and overall performance in various applications.
Properties
IUPAC Name |
sodium;3-[(4-amino-3-methoxyphenyl)diazenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S.Na/c1-20-13-8-10(5-6-12(13)14)16-15-9-3-2-4-11(7-9)21(17,18)19;/h2-8H,14H2,1H3,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVLGAQNGISLDW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064213 | |
Record name | Sodium m-((4-amino-3-methoxyphenyl)azo)benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6300-07-8 | |
Record name | Benzenesulfonic acid, 3-(2-(4-amino-3-methoxyphenyl)diazenyl)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006300078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3-[2-(4-amino-3-methoxyphenyl)diazenyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium m-((4-amino-3-methoxyphenyl)azo)benzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium m-[(4-amino-3-methoxyphenyl)azo]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.984 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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